molecular formula C28H35N3O2S2 B12128202 N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

Cat. No.: B12128202
M. Wt: 509.7 g/mol
InChI Key: QGNYZOTYYVDXBT-UHFFFAOYSA-N
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Description

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a sulfonyl group, and an azepane ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine in the presence of a base.

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline
  • N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

Uniqueness

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is unique due to the presence of the azepane ring, which imparts distinct chemical properties and potential biological activities compared to similar compounds with different ring structures.

Properties

Molecular Formula

C28H35N3O2S2

Molecular Weight

509.7 g/mol

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-N-(4-methylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C28H35N3O2S2/c1-22-11-15-24(16-12-22)29-28-31(25-9-5-4-6-10-25)27(21-34-28)23-13-17-26(18-14-23)35(32,33)30-19-7-2-3-8-20-30/h11-18,21,25H,2-10,19-20H2,1H3

InChI Key

QGNYZOTYYVDXBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C5CCCCC5

Origin of Product

United States

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